8-Azidooctan-1-amine
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Overview
Description
8-Azidooctan-1-amine is an organic compound with the molecular formula C8H18N4. It is characterized by the presence of an azido group (-N3) attached to an octanamine chain. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azidooctan-1-amine can be synthesized through the reaction of 1-octanamine with sodium azide in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Azidooctan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Various substituted octanamines.
Reduction: 1-Octanamine.
Oxidation: Oxidized derivatives of octanamine.
Scientific Research Applications
8-Azidooctan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biomolecular interactions and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Azidooctan-1-amine involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules .
Comparison with Similar Compounds
1-Octanamine: Lacks the azido group, making it less reactive in click chemistry.
8-Azidooctane: Similar structure but without the amine group, limiting its applications in certain reactions.
Azidoalkanes: General class of compounds with varying chain lengths and functional groups.
Uniqueness: 8-Azidooctan-1-amine is unique due to the presence of both an azido group and an amine group, allowing it to participate in a wide range of chemical reactions and making it highly versatile in scientific research .
Properties
IUPAC Name |
8-azidooctan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4/c9-7-5-3-1-2-4-6-8-11-12-10/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKLPMHGKKSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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